molecular formula C18H23ClN4 B14858814 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline

6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B14858814
M. Wt: 330.9 g/mol
InChI Key: XQJKSALTOKGSLF-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine and pyrrolidine rings.

    Reduction: Reduction reactions could target the quinoline ring or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while substitution reactions could yield various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The molecular targets might include DNA, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Piperaquine: Another antimalarial with a bisquinoline structure.

    Quinacrine: Used as an antiprotozoal and antirheumatic agent.

Uniqueness

6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C18H23ClN4

Molecular Weight

330.9 g/mol

IUPAC Name

6-chloro-4-(4-methylpiperazin-1-yl)-2-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C18H23ClN4/c1-21-8-10-22(11-9-21)17-13-18(23-6-2-3-7-23)20-16-5-4-14(19)12-15(16)17/h4-5,12-13H,2-3,6-11H2,1H3

InChI Key

XQJKSALTOKGSLF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCCC4

Origin of Product

United States

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